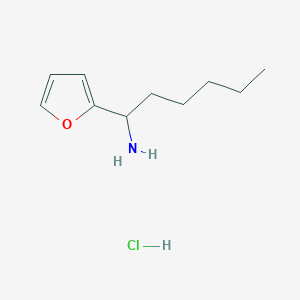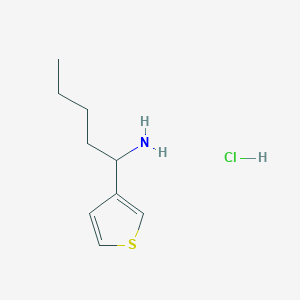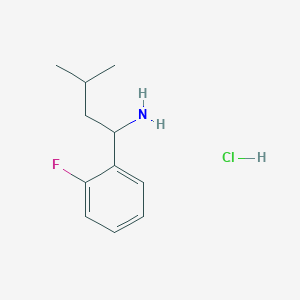![molecular formula C10H11Cl2FN2OS B1446943 3-Fluor-4-[(4-Methyl-1,3-thiazol-2-yl)oxy]anilin-dihydrochlorid CAS No. 1795276-00-4](/img/structure/B1446943.png)
3-Fluor-4-[(4-Methyl-1,3-thiazol-2-yl)oxy]anilin-dihydrochlorid
Übersicht
Beschreibung
“3-Fluoro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline dihydrochloride” is a chemical compound with the CAS Number: 1795276-00-4 . It has a molecular weight of 297.18 . The IUPAC name for this compound is 3-fluoro-4-((4-methylthiazol-2-yl)oxy)aniline dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9FN2OS.2ClH/c1-6-5-15-10(13-6)14-9-3-2-7(12)4-8(9)11;;/h2-5H,12H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural formula.Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Thiazolderivate, wie 3-Fluor-4-[(4-Methyl-1,3-thiazol-2-yl)oxy]anilin-dihydrochlorid, haben sich als signifikant antimikrobiell erwiesen. Diese Verbindungen können so konzipiert werden, dass sie eine Vielzahl pathogener Bakterien und Pilze bekämpfen, was sie für die Entwicklung neuer antimikrobieller Mittel wertvoll macht .
Antitumoraktivität
Forschungen haben gezeigt, dass Thiazolverbindungen potente Antitumoraktivitäten aufweisen. Sie können als zytotoxische Mittel gegen verschiedene Krebszelllinien wirken, was möglicherweise zur Entwicklung neuer Chemotherapeutika führt .
Entzündungshemmende und schmerzlindernde Wirkungen
Die entzündungshemmenden und schmerzlindernden Wirkungen von Thiazolderivaten sind gut dokumentiert. Diese Verbindungen können zur Linderung von Schmerzen und zur Reduzierung von Entzündungen eingesetzt werden, was bei der Behandlung von Erkrankungen wie Arthritis von Vorteil ist .
Antivirene Anwendungen
Thiazolderivate haben sich als vielversprechend als antivirale Mittel erwiesen. Sie können so entwickelt werden, dass sie die Replikation von Viren, einschließlich HIV, hemmen, was sie zu einem Schwerpunkt der antiretroviralen Arzneimittelentwicklung macht .
Neuroprotektive Eigenschaften
Es ist bekannt, dass einige Thiazolderivate neuroprotektive Wirkungen haben. Sie können bei der Behandlung von neurodegenerativen Erkrankungen eingesetzt werden, indem sie Nervenzellen vor Schäden schützen .
Antidiabetisches Potenzial
Thiazolverbindungen wurden auf ihr Potenzial zur Behandlung von Diabetes untersucht. Sie können die mit Diabetes verbundenen Stoffwechselwege beeinflussen und so einen neuen Ansatz zu seiner Behandlung bieten .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Wirkmechanismus
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to interact with a wide range of biological targets .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biochemical pathways, often resulting in significant downstream effects .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemische Analyse
Biochemical Properties
3-Fluoro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline dihydrochloride plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. The thiazole ring in its structure is known to engage in electrophilic and nucleophilic substitutions, which can modulate enzyme activity . This compound may inhibit or activate enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells. For instance, it may interact with enzymes like kinases and phosphatases, altering their activity and subsequently influencing cellular signaling pathways.
Cellular Effects
The effects of 3-Fluoro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline dihydrochloride on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It may affect the phosphorylation status of key signaling proteins, thereby altering downstream signaling events. Additionally, it can impact gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, 3-Fluoro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline dihydrochloride exerts its effects through specific binding interactions with biomolecules. The thiazole ring can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their conformation and activity . This compound may act as an enzyme inhibitor or activator, depending on the context of its interaction. For example, it could inhibit kinases by binding to their active sites, preventing substrate phosphorylation, or it could activate certain enzymes by stabilizing their active conformations.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Fluoro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline dihydrochloride can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions, but may degrade over time, leading to a reduction in its biological activity. Long-term exposure to this compound in in vitro or in vivo studies may result in adaptive cellular responses, such as changes in gene expression or metabolic adjustments.
Dosage Effects in Animal Models
The effects of 3-Fluoro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline dihydrochloride vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects by modulating specific biochemical pathways without causing significant toxicity . At higher doses, it could induce toxic or adverse effects, such as oxidative stress, inflammation, or apoptosis. Threshold effects are often observed, where a certain dosage level is required to elicit a measurable biological response.
Metabolic Pathways
3-Fluoro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline dihydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . This compound may influence the levels of metabolites by modulating enzyme activity in pathways such as glycolysis, the citric acid cycle, or lipid metabolism. Its interactions with metabolic enzymes can lead to changes in the production and utilization of key metabolites, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 3-Fluoro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins . This compound may be actively transported across cell membranes by transporter proteins or passively diffuse through lipid bilayers. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of 3-Fluoro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline dihydrochloride is critical for its activity and function. This compound may be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications . For example, it could localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes. The precise localization of this compound can determine its specific biological effects and mechanisms of action.
Eigenschaften
IUPAC Name |
3-fluoro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2OS.2ClH/c1-6-5-15-10(13-6)14-9-3-2-7(12)4-8(9)11;;/h2-5H,12H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCJRZLDOZXVDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)OC2=C(C=C(C=C2)N)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Azoniaspiro[4.4]nonane Iodide](/img/structure/B1446860.png)

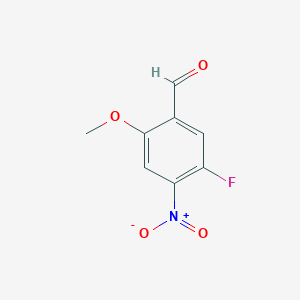
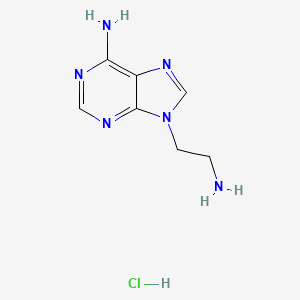
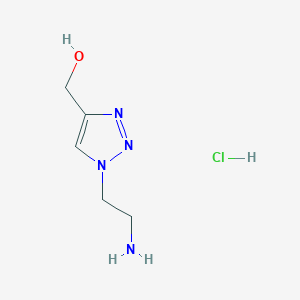
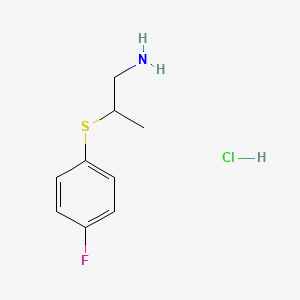



![3-Benzyl-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1446879.png)

